4-Methylheptanedial
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Overview
Description
4-Methylheptanedial is an organic compound with the molecular formula C8H16O2. It is a dialdehyde, meaning it contains two aldehyde functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylheptanedial can be synthesized through several methods. One common approach involves the oxidation of 4-methylheptanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to carboxylic acids.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic oxidation of 4-methylheptane. This process involves the use of metal catalysts such as platinum or palladium supported on carbon. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
4-Methylheptanedial undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products
Oxidation: 4-Methylheptanoic acid.
Reduction: 4-Methylheptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylheptanedial has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde groups.
Mechanism of Action
The mechanism of action of 4-Methylheptanedial involves its reactivity with nucleophiles due to the presence of aldehyde groups. These groups can form Schiff bases with amines, which are important in various biochemical processes. The compound can also undergo oxidation-reduction reactions, playing a role in redox biology.
Comparison with Similar Compounds
Similar Compounds
4-Methylheptane: A hydrocarbon with a similar carbon skeleton but lacking aldehyde groups.
4-Methylheptanol: An alcohol derivative of 4-Methylheptane.
4-Methylheptanoic acid: The carboxylic acid derivative of 4-Methylheptanedial.
Uniqueness
This compound is unique due to its dual aldehyde functionality, which allows it to participate in a wider range of chemical reactions compared to its mono-functional counterparts. This makes it a versatile intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
143519-47-5 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-methylheptanedial |
InChI |
InChI=1S/C8H14O2/c1-8(4-2-6-9)5-3-7-10/h6-8H,2-5H2,1H3 |
InChI Key |
KQRJHENSRZDHSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=O)CCC=O |
Origin of Product |
United States |
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